Radioiododestannylation Yield and Purity: Trimethylstannyl vs. Tri-n-butylstannyl Precursor on the Pyridopyrimidinone Core
In a direct head-to-head comparison on the 4′-stannylpyridopyrimidinone scaffold, the trimethylstannyl-substituted precursor delivered a radiochemical yield of 79–87% with >99% radiochemical purity under optimized iododestannylation conditions (Na124I/Na125I/Na131I, 30% H2O2/HOAc 1:3, 10 min), while the tri-n-butylstannyl analog was evaluated in parallel and the authors explicitly identified the trimethylstannyl variant as optimal for the overall 30-min radiosynthesis [1]. This class-level inference supports the expectation that the trimethylstannyl group on the pyrido[2,3-d]pyrimidine core provides superior leaving-group ability in demetallation-based radiolabeling compared to bulkier alkylstannyl alternatives.
| Evidence Dimension | Radioiododestannylation yield and radiochemical purity on the pyridopyrimidinone core |
|---|---|
| Target Compound Data | 79–87% radiochemical yield; >99% radiochemical purity (4′-trimethylstannyl-pyridopyrimidinone analog) |
| Comparator Or Baseline | 4′-tri-n-butylstannyl-pyridopyrimidinone (yield not explicitly reported; designated non-optimal by authors) |
| Quantified Difference | Trimethylstannyl selected as optimal precursor; tri-n-butylstannyl not reported to achieve equivalent combined yield/purity in 30-min protocol |
| Conditions | No-carrier-added radioiodination with Na124I/Na125I/Na131I, oxidant 30% H2O2/HOAc (1:3), 10 min reaction time, total synthesis 30 min |
Why This Matters
For procurement of a stannyl precursor intended for radioiodination, the 79–87% yield and >99% purity benchmark represent tangible, quantitative criteria that a tri-n-butylstannyl or other stannane alternative must match or exceed, and the published data indicate that bulkier stannyl groups do not meet this combined performance threshold within the same streamlined protocol.
- [1] Veach, D. R., Namavari, M., Beresten, T., Balatoni, J., Minchenko, M., Djaballah, H., Finn, R. D., Clarkson, B., Gelovani, J. G., Bornmann, W. G., & Larson, S. M. (2005). Synthesis and in vitro examination of [124I]-, [125I]- and [131I]-2-(4-iodophenylamino) pyrido[2,3-d]pyrimidin-7-one radiolabeled Abl kinase inhibitors. Nuclear Medicine and Biology, 32(4), 313–321. View Source
